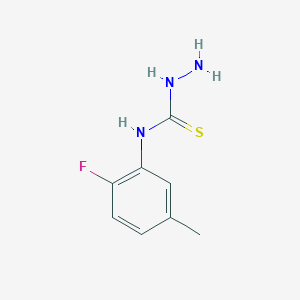

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Descripción

Propiedades

IUPAC Name |

1-amino-3-(2-fluoro-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3S/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALMGESSCNQKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiourea moiety, which is known for its diverse biological activities. The presence of the 2-fluoro-5-methylphenyl group is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiourea derivatives. For instance, derivatives containing the thiourea moiety demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy often correlates with structural modifications of the thiourea scaffold.

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 16.23 μM |

| Other Thiourea Derivatives | S. aureus | 0.25 μg/mL |

The compound's effectiveness against E. coli was noted in a study where it exhibited an MIC value of 16.23 μM, indicating moderate activity compared to established antibiotics .

Antifungal Activity

Research has also shown promising antifungal properties for thiourea derivatives. For example, compounds with similar structures showed inhibition rates significantly higher than standard antifungal agents.

Table 2: Antifungal Activity of Related Compounds

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| This compound (hypothetical) | Candida albicans | Moderate (exact % not specified) |

| Nopol Derivatives | Gibberella zeae | 80.6% |

While direct data on the antifungal activity of this compound is limited, related compounds have shown significant efficacy against fungal pathogens, suggesting potential for this derivative as well .

Enzyme Inhibition

Thiourea derivatives have been explored for their enzyme inhibitory properties, particularly against urease and DNA gyrase enzymes.

Table 3: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound (hypothetical) | Urease | Not specified |

| N-acyl Thiourea Derivatives | Jack Bean Urease | IC50 range: 0.0019 - 0.0532 |

In studies focusing on urease inhibition, some thiourea derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential .

Case Studies

- Antimicrobial Efficacy : A study examined various substitutions at the amine group of thioureas and found that specific modifications led to enhanced activity against S. aureus, with MIC values dropping significantly compared to unsubstituted analogs .

- Antifungal Studies : Research involving nopol derivatives demonstrated that modifications in the structure could lead to improved antifungal activity against pathogens like C. arachidicola, suggesting that similar strategies could be applied to enhance the activity of this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Thiourea derivatives, including 3-amino-1-(2-fluoro-5-methylphenyl)thiourea, have shown promising antitumor properties. They act as inhibitors of specific kinases involved in cancer progression. For instance, compounds with thiourea scaffolds have been investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial targets in cancer therapy .

Antifungal Properties

Research has demonstrated that thiourea derivatives exhibit significant antifungal activity. A study highlighted the synthesis of novel thiourea compounds that showed potent antifungal effects against various fungi, including Fusarium oxysporum and Alternaria solani. The compound this compound could potentially be optimized for similar applications based on its structural characteristics .

Structure-Activity Relationship (SAR) Studies

The understanding of the relationship between the chemical structure of thioureas and their biological activity is critical for drug design. Advanced computational methods like 3D-QSAR have been employed to predict the effectiveness of these compounds based on their molecular features. For example, a recent study established a robust 3D-QSAR model for antifungal activity, showing that steric and electrostatic factors significantly influence the efficacy of thiourea derivatives .

Agricultural Applications

Pesticidal Activity

Thioureas have been recognized for their herbicidal and insecticidal properties. They can serve as active ingredients in agricultural formulations aimed at controlling pests and diseases affecting crops. The synthesis of novel thiourea compounds has led to improved efficacy against target organisms while minimizing environmental impact .

Plant Growth Regulation

In addition to their pesticidal properties, thioureas can act as plant growth regulators. Their ability to influence plant physiological processes makes them valuable in agricultural biotechnology .

Materials Science Applications

Organocatalysis

Thioureas have been extensively studied for their role as organocatalysts in various organic reactions. They facilitate reactions such as asymmetric synthesis and polymerization processes, contributing to advancements in materials science . The unique electronic properties of thioureas allow them to stabilize transition states during catalysis, enhancing reaction efficiency.

Coordination Complexes

The ability of thioureas to form coordination complexes with metals has implications in materials science, particularly in the development of new materials with tailored properties. These complexes can be utilized in sensors and electronic devices due to their conductive properties .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Case Studies

- Antifungal Study : A series of novel thiourea derivatives were synthesized and evaluated for antifungal activity against multiple pathogens. Results indicated that certain derivatives exhibited inhibition rates significantly higher than commercial fungicides .

- Cancer Research : Investigations into the mechanism of action of thiourea derivatives revealed their potential as selective inhibitors for cancer-related kinases, leading to reduced tumor growth in preclinical models .

Comparación Con Compuestos Similares

Structural and Substituent Effects

Backbone Differences: Urea vs. Thiourea

- Activity Trends: Urea analogues often exhibit higher activity than thioureas in certain contexts. For example, a phenyl-substituted urea (13b) showed 76.3% activity compared to its thiourea counterpart (14e, 49.7%) . However, thioureas with amino acid moieties (e.g., M1, M2) demonstrated superior anti-amoebic activity over chlorhexidine, highlighting the role of functional group additions .

- Physicochemical Properties : Thiourea’s sulfur atom increases hydrophobicity and metal-coordination capability, which can enhance membrane penetration and enzyme inhibition .

Substituent Variations on the Aromatic Ring

- Electron-Withdrawing Groups :

- Fluoro (Target Compound) : The 2-fluoro substituent may enhance electrophilicity and receptor binding via halogen interactions.

- Chloro and Nitro (1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea) : Chloro and nitro groups increase electron-withdrawing effects, correlating with potent antifungal and pesticidal activities .

- Electron-Donating Groups :

Mechanistic Insights

- Receptor Selectivity: Amino acid-modified thioureas (e.g., M1, M2) exhibit enhanced hydrophilicity, improving selectivity for protozoan transport proteins .

- Enzyme Interactions : Thioureas with electron-withdrawing substituents (e.g., nitro, chloro) may inhibit ATPase activity or covalently bind to cytochrome P450 enzymes, as seen in related compounds .

Métodos De Preparación

Reaction of 2-Fluoro-5-methylaniline with Thiourea

- Procedure: The aromatic amine (2-fluoro-5-methylaniline) is reacted with thiourea under reflux conditions in acetonitrile or ethanol.

- Temperature and Time: Typically refluxed at 80–100°C for 12–20 hours.

- Mechanism: The amine attacks the thiocarbonyl carbon of thiourea, forming the thiourea derivative with the amino group attached to the thiocarbonyl.

- Isolation: After completion, the reaction mixture is cooled, and the product precipitates or is extracted.

- Purification: The crude product is washed with dilute hydrochloric acid (5%) at elevated temperature (around 70°C) to remove unreacted amines and impurities, followed by recrystallization from solvents such as acetonitrile or ethanol.

Reaction of 2-Fluoro-5-methylaniline with Isothiocyanates

- Procedure: The amine is reacted with an appropriate isothiocyanate derivative in acetonitrile.

- Temperature and Time: Heated at 140°C for about 20 hours under reflux or sealed tube conditions.

- Advantages: This method allows for better control of substitution and often yields higher purity products.

- Purification: Similar acid washing and recrystallization steps as above.

- Characterization: TLC and HPLC are used to confirm purity; melting points and spectroscopic data are consistent with literature values.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-fluoro-5-methylaniline + Thiourea | Reflux in acetonitrile, 12–20 h |

| 2 | Cooling and precipitation | Product precipitates or extracted |

| 3 | Washing with 5% HCl at 70°C | Removes impurities |

| 4 | Recrystallization from acetonitrile/ethanol | Purifies the compound |

Alternatively:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-fluoro-5-methylaniline + isothiocyanate | Reflux in acetonitrile at 140°C, 20 h |

| 2 | Solvent removal under vacuum | Concentrates the reaction mixture |

| 3 | Washing with 5% HCl at 70°C | Purification step |

| 4 | Recrystallization | Final purification |

Research Findings and Analytical Data

- Purity Assessment: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) confirm high purity of the synthesized compounds.

- Melting Points: The melting point of related thiourea derivatives typically ranges between 180–250°C, consistent with expected values for substituted thioureas.

- Spectroscopic Characterization:

- 1H-NMR: Signals corresponding to aromatic protons, methyl groups, and amino protons are observed.

- 13C-NMR: Carbon signals consistent with aromatic carbons, thiocarbonyl carbon, and methyl substituents.

- IR Spectroscopy: Characteristic absorption bands for NH stretching (~3300 cm⁻¹), C=S stretching (~1650 cm⁻¹), and aromatic C-F bonds (~1100 cm⁻¹).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula $$C8H{10}FN_3S$$ and molecular weight ~199.25 g/mol.

Comparative Table of Preparation Parameters

| Parameter | Thiourea Route | Isothiocyanate Route |

|---|---|---|

| Starting Material | 2-fluoro-5-methylaniline + thiourea | 2-fluoro-5-methylaniline + isothiocyanate |

| Solvent | Acetonitrile or ethanol | Acetonitrile |

| Temperature | 80–100°C (reflux) | 140°C (reflux or sealed tube) |

| Reaction Time | 12–20 hours | ~20 hours |

| Purification | Acid wash + recrystallization | Acid wash + recrystallization |

| Yield | Moderate to good | Generally higher yields |

| Purity Verification Methods | TLC, HPLC | TLC, HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.